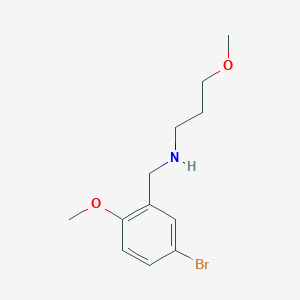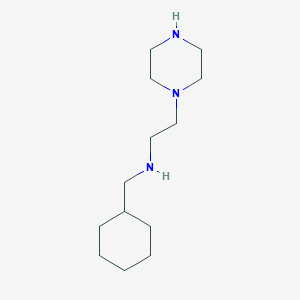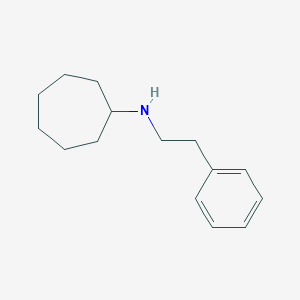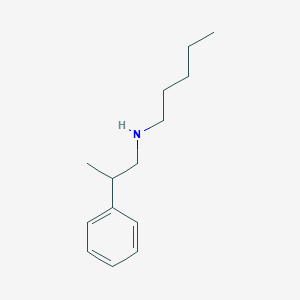![molecular formula C19H17F3N4O2S B262120 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has demonstrated various biochemical and physiological effects, making it a potential candidate for further development in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of obesity and diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A is its potential toxicity, as it has been shown to have cytotoxic effects on certain normal cells.
Direcciones Futuras
There are several potential future directions for the development of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A. One direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders. Additionally, further research is needed to better understand the potential toxicity of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A and to identify ways to mitigate this toxicity.
Métodos De Síntesis
The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves a multistep process that begins with the preparation of the starting material, 2-amino-3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This material is then reacted with thioacetic acid to form the thioamide intermediate, which is subsequently reacted with 2-(trifluoromethoxy)benzoyl chloride to form 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A.
Aplicaciones Científicas De Investigación
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been extensively studied in scientific research, particularly in the field of oncology. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
|---|---|
Fórmula molecular |
C19H17F3N4O2S |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-7-6-14-13(10-26)8-12(9-23)18(25-14)29-11-17(27)24-15-4-2-3-5-16(15)28-19(20,21)22/h2-5,8H,6-7,10-11H2,1H3,(H,24,27) |
Clave InChI |
KWKACKMNLYLFHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3OC(F)(F)F)C#N |
SMILES canónico |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)


